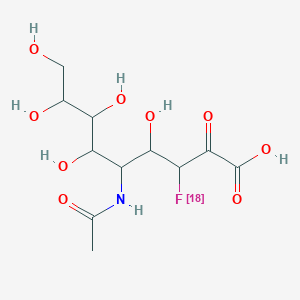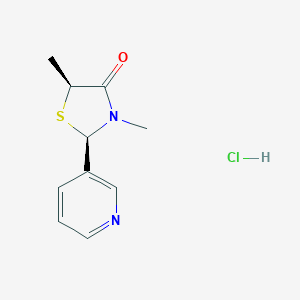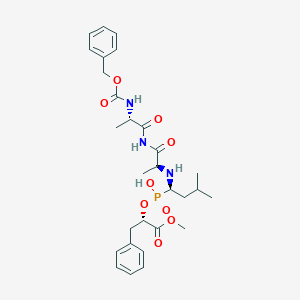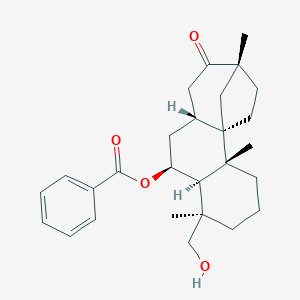![molecular formula C21H16ClN3O3 B237020 3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B237020.png)
3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It belongs to the class of benzamide derivatives and has been studied for its various biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of various enzymes such as protein kinase B (AKT), extracellular signal-regulated kinase (ERK), and nuclear factor kappa B (NF-κB), which are involved in cancer cell survival and proliferation.
Biochemical And Physiological Effects
3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. It has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).
Advantages And Limitations For Lab Experiments
The advantages of using 3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide in lab experiments include its high potency and specificity towards cancer cells, its ability to induce apoptosis and inhibit cell migration and invasion, and its relatively low toxicity towards normal cells. However, its limitations include its poor solubility in aqueous solutions and its instability under certain conditions.
Future Directions
There are several future directions for the study of 3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide. These include the development of more efficient synthesis methods, the study of its potential applications in the treatment of other diseases such as autoimmune diseases and neurodegenerative diseases, and the investigation of its mechanism of action at the molecular level. Additionally, the development of new analogs and derivatives of 3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Synthesis Methods
The synthesis of 3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide involves the reaction of 3-chloro-4-methylbenzoic acid with 2-amino-5-methoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 2-bromo-5-(2-methoxyphenyl)pyridine in the presence of a base such as potassium carbonate to yield the final product.
Scientific Research Applications
3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide has been studied extensively for its potential applications in the field of medicine. It has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use as an anti-inflammatory agent in the treatment of various inflammatory diseases.
properties
Product Name |
3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide |
|---|---|
Molecular Formula |
C21H16ClN3O3 |
Molecular Weight |
393.8 g/mol |
IUPAC Name |
3-chloro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C21H16ClN3O3/c1-12-5-6-13(10-15(12)22)20(26)24-16-11-14(7-8-17(16)27-2)21-25-19-18(28-21)4-3-9-23-19/h3-11H,1-2H3,(H,24,26) |
InChI Key |
RVGPWTMAIDYQTM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236948.png)

![2-{[(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)carbamothioyl]amino}pyridin-3-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B236955.png)
![Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236961.png)
![Methyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B236966.png)

![Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236982.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B236985.png)

![3-chloro-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B236994.png)

![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B236999.png)

